![molecular formula C13H12ClN B2530787 N-(2-chlorobenzyl)-N-phenylamine CAS No. 41001-24-5](/img/structure/B2530787.png)
N-(2-chlorobenzyl)-N-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-N-phenylamine is a chemical compound that is structurally related to various benzylamine derivatives. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities and interactions with other molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share a similar chloro and phenyl group, involves cyclization of amino alcohols followed by demethylation . Another related compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, is synthesized de novo and confirmed by various spectroscopic methods . Additionally, 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives are synthesized through anodic oxidation of 2-aminodiphenylamine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of N-(2-chlorobenzyl)-N-phenylamine.
Molecular Structure Analysis
The molecular structures of related compounds are determined using techniques such as X-ray diffraction. For example, the crystal structure of N-salicylidene-2-hydroxy-5-bromobenzylamine is determined at 90 K, revealing a non-planar molecule with a significant dihedral angle between the aromatic rings . Similarly, the structure of a nickel(II) complex with N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine is elucidated, showing a square pyramidal geometry . These studies suggest that N-(2-chlorobenzyl)-N-phenylamine could also exhibit interesting structural features that may influence its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of benzylamine derivatives is influenced by their functional groups and molecular structure. For instance, the dopaminergic activity of substituted benzazepines is related to their ability to interact with dopamine receptors . The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives demonstrates the potential for regioselective reactions . These findings indicate that N-(2-chlorobenzyl)-N-phenylamine may also participate in specific chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are crucial for their biological activity and environmental impact. The herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine is assessed under greenhouse conditions, and its low mammalian toxicity and favorable environmental profile are noted . The interaction of a nickel(II) complex with DNA is investigated, suggesting electrostatic interactions . These studies provide a foundation for understanding the potential properties of N-(2-chlorobenzyl)-N-phenylamine, such as solubility, stability, and biological interactions.
Scientific Research Applications
Analytical Characterizations and Syntheses
N-(2-chlorobenzyl)-N-phenylamine and its derivatives are often studied for their structural and analytical characteristics. In one study, N-alkyl-arylcyclohexylamines, closely related to N-(2-chlorobenzyl)-N-phenylamine, were synthesized and characterized using various analytical techniques. The study aimed to aid the identification of new psychoactive substances by providing analytical characterizations for a range of compounds, including derivatives obtained from phenyl-substituted and isomeric methoxy phenylcyclohexylamines (Wallach et al., 2016).
Photophysical Properties and Organic Light-Emitting Devices
The compound and its derivatives have applications in the development of organic light-emitting devices (OLEDs). A study explored the photophysical properties of 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, derivatives of N-(2-chlorobenzyl)-N-phenylamine. These compounds showed a full color visible range between 454 and 620 nm, and their emission properties were tailored for use in OLEDs, achieving high efficiency and specific color coordinates (Wee et al., 2009).
Radical Reactions and Oxygen Adduct Formation
N-(2-chlorobenzyl)-N-phenylamine is also a subject of study in radical chemistry. For instance, N-cyclopropyl-N-phenylamine, a derivative, undergoes autocatalytic radical ring opening under aerobic conditions, leading to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine. This reaction is significant for understanding the oxidative radical ring opening and could be valuable in mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena et al., 2001).
Ligand Synthesis and Coordination Chemistry
The compound is used in the synthesis of ligand systems for coordination chemistry. One study reported the synthesis of phenylamine-based ligand systems that coordinate with Co(II) to form monomeric complexes. These complexes were studied using X-ray diffraction, establishing that the ligands stabilize the Co(II) ion in specific coordination environments (Jones & MacBeth, 2007).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKUGGDNDCPQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N-phenylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.